molecular formula C10H9F3N2O B1440356 [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 1243735-94-5

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No.: B1440356
CAS No.: 1243735-94-5
M. Wt: 230.19 g/mol
InChI Key: KFUAFUXUUDKMMQ-UHFFFAOYSA-N
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Description

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol (CAS 1243735-94-5) is a high-value benzimidazole derivative of significant interest in modern chemical research. With the molecular formula C10H9F3N2O and a molecular weight of 230.19, this compound is characterized by a benzimidazole core functionalized with a methanol group at the 2-position and a trifluoromethyl (CF3) group at the 5-position . The presence of the trifluoromethyl group is a key structural feature, as it is well-documented to profoundly enhance the properties of organic molecules, including their metabolic stability, lipophilicity, and membrane permeability . This makes the compound a privileged scaffold in medicinal chemistry for the development of novel pharmacologically active agents, with potential applications spanning from central nervous system disorders to infectious diseases. Furthermore, the methanol functional group provides a versatile handle for further synthetic modification, allowing researchers to readily synthesize more complex derivatives or conjugate the core structure to other molecular systems. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use, as this compound may be harmful if swallowed and cause skin or serious eye irritation . For precise handling and storage, it is recommended to keep the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-4,16H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUAFUXUUDKMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243735-94-5
Record name [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
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Preparation Methods

Benzimidazole Core Formation with Trifluoromethyl Substitution

The synthesis typically starts from appropriately substituted o-phenylenediamines or their derivatives that bear trifluoromethyl groups. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.

  • According to patent WO2017084995A1, related trifluoromethylated pyrazole intermediates are prepared by reacting ethyl trifluoroacetate derivatives with methyl hydrazine in aqueous media under controlled temperature (50–140 °C), yielding high selectivity and crystalline products suitable for further transformations.

  • Although this patent focuses on pyrazole systems, similar aqueous reaction conditions and temperature controls can be adapted for benzimidazole synthesis involving trifluoromethylated precursors.

N-Methylation of Benzimidazole

  • The methylation at the nitrogen (N1) of benzimidazole is commonly achieved by methyl iodide or dimethyl sulfate under basic conditions, or via reductive methylation using formaldehyde and reducing agents.

  • Literature on related benzimidazole derivatives indicates that N-methylation is a straightforward step following ring closure, ensuring the methyl group is installed before further functionalization.

Introduction of the Methanol Group at Position 2

  • The 2-position of benzimidazole is typically functionalized via reduction of the corresponding 2-substituted ketone or aldehyde.

  • The compound 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (a ketone at position 2) serves as a direct precursor to the methanol derivative. Reduction of this ketone to the corresponding alcohol (methanol derivative) can be achieved using sodium borohydride or other mild hydride donors.

  • This approach is supported by analogous syntheses in pyrazolo[1,5-a]pyrimidine systems where ester reductions to alcohols were performed with sodium borohydride, yielding high purity and quantitative yields.

Representative Synthetic Route

Step Reaction Conditions Yield / Notes
1 Formation of 5-(trifluoromethyl)-1H-1,3-benzimidazole core Condensation of o-phenylenediamine derivative with trifluoroacetyl or related reagent under acidic conditions High selectivity, crystalline product
2 N-Methylation of benzimidazole nitrogen Methyl iodide or formaldehyde + reducing agent in basic medium Efficient, high yield
3 Oxidation at position 2 to ketone Selective oxidation if starting from methylene precursor Moderate to good yield
4 Reduction of ketone to methanol Sodium borohydride in methanol or ethanol at 0–25 °C Quantitative yields reported in analogs

Detailed Research Findings and Data

  • The reduction of 2-substituted benzimidazole ketones to alcohols is highly efficient, with sodium borohydride providing near-quantitative conversion under mild conditions, preserving the trifluoromethyl group integrity.

  • Crystallization behavior of trifluoromethylated intermediates is improved by controlling solvent and temperature, yielding platelet-like crystals that facilitate filtration and purification.

  • Selectivity in the formation of regioisomers (e.g., 3- vs. 5-trifluoromethyl substitution) is enhanced by controlling reaction temperature and solvent media, often aqueous or ethanol-based, without requiring additional organic solvents.

  • Purity of the final methanol derivative can reach >99% as determined by ^1H-NMR and other spectroscopic methods, ensuring suitability for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome References
Core benzimidazole synthesis o-Phenylenediamine derivative, trifluoroacetyl compound Acidic condensation, 50–140 °C, aqueous or ethanol medium High selectivity, crystalline intermediates
N-Methylation Methyl iodide or formaldehyde + reductant Basic medium, room temp Efficient N-methylation
Ketone formation at C-2 Selective oxidation reagents Controlled oxidation 2-acetyl benzimidazole derivative
Ketone reduction to alcohol Sodium borohydride Mild, 0–25 °C Quantitative conversion to methanol derivative

Chemical Reactions Analysis

Types of Reactions

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the alcohol or amine derivatives.

Scientific Research Applications

Overview

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is a synthetic organic compound with the molecular formula C10H9F3N2OC_{10}H_9F_3N_2O and a molecular weight of 230.19 g/mol. This compound features a benzimidazole core, enhanced by the presence of a trifluoromethyl group and a hydroxymethyl group, which contribute to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design and development.

Biology

Biologically, this compound is gaining attention for its potential as a bioactive molecule. The trifluoromethyl moiety is known to improve the metabolic stability and bioavailability of compounds, which is crucial in pharmacological applications. Studies have indicated that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines, highlighting its potential as an anticancer agent.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development. Research has demonstrated that compounds with similar structures can modulate biological pathways involved in disease processes.

Industry

From an industrial perspective, this compound's unique chemical properties are utilized in developing advanced materials. It can enhance the performance of materials used in electronics and coatings due to its stability and reactivity. The incorporation of trifluoromethyl groups often leads to improved thermal and chemical resistance in polymer formulations.

Case Studies

Recent studies have explored the biological activity of this compound:

  • Anticancer Activity : Research published in various journals indicates that derivatives exhibit significant antiproliferative effects against different cancer cell lines through mechanisms involving apoptosis induction.
  • Drug Development : Ongoing investigations focus on optimizing the structure for enhanced efficacy against specific targets in cancer therapy.

Mechanism of Action

The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzodiazepine/Benzimidazole Derivatives

2.1.1. 5-(Trifluoromethyl)-1H-1,3-benzimidazole Derivatives
  • Ribosylated Derivatives: Ribosylation of 5-(trifluoromethyl)-1H-benzimidazole yields β- and α-anomeric nucleosides.
  • Key Difference : Unlike Compound A, ribosylated derivatives lack the hydroxymethyl group but feature glycosidic bonds, enhancing their interaction with biological targets like enzymes .
2.1.2. 1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (Compound B)
  • Structure : Replaces the hydroxymethyl group of Compound A with an acetyl (-COCH₃) group (CID 54772660) .

Functional Group Variations

2.2.1. Amine-Substituted Analogs
  • [1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methylamine (Compound C): Features an amine (-CH₂NH₂) group instead of hydroxymethyl.
  • 1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride (Compound D) : The protonated amine form improves water solubility, a critical factor in drug bioavailability .
2.2.2. Sulfur-Containing Derivatives
  • 2-{[1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic Acid (Compound E) : Incorporates a sulfanylacetic acid (-S-CH₂COOH) group. The thioether and carboxylic acid functionalities enhance hydrophilicity and metal-binding capacity, relevant for enzyme inhibition or chelation therapies .

Heterocyclic Core Modifications

2.3.1. Pyrazole-Based Analogs
  • [5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-thienyl]methanol (Compound F): Replaces the benzimidazole core with a pyrazole-thienyl system.
  • [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol (Compound G): Features a furan substituent, which may improve metabolic stability compared to benzimidazole derivatives .

Comparative Data Table

Compound Core Structure Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
Compound A Benzimidazole -CH₂OH 232.19 Unknown bioactivity; no patent data
Ribosylated Derivative Benzimidazole Glycosidic bond ~400 (estimated) Antiviral/anticancer potential
Compound B Benzimidazole -COCH₃ 244.20 Enhanced stability
Compound C Benzimidazole -CH₂NH₂ 229.20 Increased basicity
Compound E Benzimidazole -S-CH₂COOH 332.34 Chelation/enzyme inhibition
Compound F Pyrazole-thienyl -CH₂OH 262.25 Conjugation effects

Research Implications and Gaps

  • Synthetic Challenges : Compound A’s discontinued commercial availability (CymitQuimica) suggests synthetic difficulties or instability .
  • Biological Potential: While pyrazole and ribosylated analogs show promise in drug discovery (e.g., lysine demethylase inhibition in ), Compound A’s biological activity remains unexplored .
  • Physicochemical Properties : Collision cross-section (CCS) data for Compound A () could aid in mass spectrometry-based studies, but comparative CCS data for analogs are lacking.

Biological Activity

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and documented biological effects, including antiproliferative activity and mechanisms of action.

  • Chemical Formula : C10H9F3N2O
  • Molecular Weight : 230.19 g/mol
  • IUPAC Name : [1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanol
  • CAS Number : 1243735-94-5
  • Appearance : White powder
  • Purity : 95% .

Synthesis

The synthesis of this compound involves several steps typically starting from readily available precursors. The process may include the formation of the benzodiazole ring followed by the introduction of the trifluoromethyl group and subsequent functionalization to yield the methanol derivative.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives containing indazole and benzodiazole frameworks have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
9hMDA-MB-23123–33
9qMCF-710–33

These results suggest that this compound could possess similar antiproliferative properties due to its structural characteristics.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds in this class are known to interact with tubulin, destabilizing microtubule formation, which is crucial for cell division. This interaction often leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies

A notable case study involved a series of benzimidazole derivatives where structural modifications significantly influenced their biological activity. The study highlighted a compound with a similar trifluoromethyl substitution exhibiting potent inhibition of cell proliferation in vitro and demonstrating a favorable pharmacological profile in vivo .

Safety and Toxicology

The safety profile of this compound indicates potential hazards including irritation and toxicity upon exposure. Precautionary measures should be taken during handling and experimentation. The compound is classified with hazard statements such as H302 (harmful if swallowed) and H319 (causes serious eye irritation) .

Q & A

Q. What synthetic strategies are effective for preparing [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with trifluoromethyl-containing carbonyl intermediates. Key steps include:

  • Intermediate Formation : React 4-methyl-3-(trifluoromethyl)benzene-1,2-diamine with glyoxylic acid or its derivatives to form the benzimidazole core.
  • Hydroxymethylation : Introduce the methanol group via nucleophilic substitution or oxidation of a methylene precursor. For example, using paraformaldehyde under acidic conditions .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR : The benzylic -CH2OH group appears as a singlet at δ 4.8–5.2 ppm (exchangeable with D2O). The trifluoromethyl (-CF3) group splits aromatic protons into distinct doublets (δ 7.2–8.1 ppm) due to deshielding .
  • ¹³C NMR : The CF3 carbon resonates at ~120 ppm (q, J = 280 Hz), while the benzimidazole carbons appear at 140–160 ppm .
  • IR : Confirm the -OH stretch (3300–3500 cm⁻¹) and benzimidazole C=N (1600 cm⁻¹) .

Note : Use deuterated DMSO for NMR to minimize hygroscopic interference.

Q. How should researchers handle hygroscopic intermediates during synthesis?

Methodological Answer:

  • Dry Solvents : Use freshly distilled THF or DMF with molecular sieves (4Å).
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress.
  • Workup : Quench reactions with ice-cold water and extract immediately to minimize hydrolysis .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the compound’s tautomeric forms?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELXL for refinement to distinguish between 1H- and 3H-benzodiazole tautomers .
  • Key Parameters : Monitor N1–C2 and N3–C2 bond lengths; tautomeric forms show differences of 0.05–0.10 Å.

Q. How can computational docking predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with benzimidazole-binding pockets (e.g., kinases, cytochrome P450).
  • Docking Workflow :
    • Prepare the ligand: Optimize geometry using DFT (B3LYP/6-31G*).
    • Grid Generation: Define active site residues (e.g., ATP-binding pocket in kinases).
    • Scoring: Use AutoDock Vina to calculate ΔG values; validate with MD simulations (NAMD, 100 ns) .
  • Validation : Compare with experimental IC50 values from enzyme inhibition assays.

Q. What analytical approaches address discrepancies in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compile IC50 data across studies; apply ANOVA to identify outliers.
  • Assay Optimization :
    • Control Variability : Use standardized cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.
    • Interference Checks : Test for false positives via counter-screens (e.g., luciferase inhibition assays) .

Example Contradiction : A reported IC50 of 1.2 µM (Study A) vs. 5.8 µM (Study B) may stem from differing ATP concentrations in kinase assays.

Q. How does the trifluoromethyl group influence photostability in environmental studies?

Methodological Answer:

  • Photolysis Setup : Expose the compound to UV light (λ = 254 nm) in aqueous/organic media.
  • Degradation Pathways :
    • Primary Route : Cleavage of the C–CF3 bond, detected via LC-MS (m/z 165 fragment).
    • Secondary Route : Hydroxylation at the benzimidazole C4 position .
  • Quantification : Use HPLC with a C18 column and acetonitrile/water gradient.

Q. What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol).
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) during benzimidazole formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
Reactant of Route 2
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[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol

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